5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS2/c1-24-16-5-3-2-4-15(16)13-22-10-8-14(9-11-22)12-21-19(23)17-6-7-18(20)25-17/h2-7,14H,8-13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSISHYQKIXPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiophene-2-Carboxylic Acid Precursor
The thiophene core is synthesized through a chlorination-cyclization sequence. Starting with thiophene-2-carboxylic acid, electrophilic aromatic substitution at the 5-position is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C for 4–6 hours. The reaction proceeds via an intermediate N-succinimidyl chloride, which directs chlorination to the 5-position due to steric and electronic effects. Yields typically exceed 85% when using anhydrous conditions and catalytic Lewis acids such as iron(III) chloride.
Functionalization of the Piperidine Scaffold
The piperidine intermediate, 1-(2-(methylthio)benzyl)piperidin-4-yl)methanamine, is synthesized through reductive amination. A mixture of piperidin-4-ylmethanamine and 2-(methylthio)benzaldehyde undergoes condensation in methanol at 25°C for 12 hours, followed by reduction with sodium borohydride (NaBH4) at −78°C in the presence of 2-fluoropyridine (2-F-Py) as a Lewis base. This one-pot method achieves 90% yield by minimizing side reactions such as over-alkylation.
Alternative routes employ nucleophilic substitution, where 2-(methylthio)benzyl chloride reacts with piperidin-4-ylmethanamine in acetonitrile at 60°C for 8 hours. However, this method yields only 65–70% product due to competing elimination reactions.
Amidation and Final Coupling
The thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl2) in heptane at 80–85°C for 5–7 hours, forming the corresponding acyl chloride. Subsequent amidation with the piperidine derivative is conducted in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding 78–82% of the target compound.
A comparative study of coupling agents reveals that 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethyl sulfoxide (DMSO) with N,N-diisopropylethylamine (DIPEA) increases yields to 88% by enhancing electrophilicity at the carbonyl carbon.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Thiophene Chlorination | Reductive Amination | Amidation |
|---|---|---|---|
| Temperature | 0–5°C | −78°C | 80–85°C |
| Solvent | Dichloromethane | Methanol | Heptane/THF |
| Catalyst | FeCl3 | 2-F-Py | DMAP |
| Yield | 85–90% | 90% | 78–88% |
Low temperatures (−78°C) during reductive amination prevent polymerization of intermediates, while polar aprotic solvents like THF stabilize the acyl chloride intermediate during amidation.
Purification and Isolation
Post-reaction workup involves liquid-liquid extraction (ethyl acetate/water) to remove DMAP and unreacted starting materials. Recrystallization from acetone at 0–5°C removes colored impurities, achieving >99% purity as verified by high-performance liquid chromatography (HPLC). For large-scale production, azeotropic distillation with isopropanol reduces water content below 0.1%.
Analytical Characterization
Structural Elucidation
X-ray crystallography confirms the trans configuration of the piperidine substituents, with a dihedral angle of 112° between the thiophene and benzyl groups.
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) shows a single peak at 99.8% purity. Residual solvents (heptane, THF) are below ICH Q3C limits (<500 ppm) as determined by gas chromatography.
Comparative Evaluation of Synthetic Routes
One-Pot vs. Multi-Step Approaches
The one-pot reductive amination method reduces processing time by 40% compared to traditional nucleophilic substitution. However, it requires stringent temperature control (−78°C), increasing operational costs.
Catalytic Efficiency
DMAP-catalyzed amidation offers cost advantages over HATU-mediated coupling, with a catalyst loading of 5 mol% vs. 20 mol%. However, HATU achieves higher yields in moisture-sensitive reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorine atom in the thiophene ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The thiophene ring makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.
Mechanism of Action
The exact mechanism of action of 5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In a medicinal context, it might interact with neurotransmitter receptors or ion channels in the brain, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
5-Chloro-N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide ()
- Key Differences : The piperidine nitrogen in this analogue is substituted with a dimethylsulfamoyl group (-SO₂NMe₂) instead of the 2-(methylthio)benzyl group.
- Impact : The sulfamoyl group enhances polarity and may improve solubility but reduces lipophilicity compared to the methylthio-benzyl substituent. This could alter membrane permeability and target binding kinetics .
5-Chloro-N-{[2-(Thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide ()
- Key Differences : Replaces the piperidine ring with a pyridine moiety substituted at the 2-position with a thiophen-3-yl group.
Rivaroxaban and Enantiomeric Comparisons ()
Rivaroxaban shares the 5-chlorothiophene-2-carboxamide core but incorporates an oxazolidinone ring and a morpholinylphenyl group.
- Stereochemistry : The (S)-enantiomer of rivaroxaban shows potent Factor Xa inhibition (IC₅₀ = 0.7 nM), while the (R)-enantiomer is inactive, highlighting the critical role of stereochemistry in pharmacological activity .
- Structural Divergence: The absence of the oxazolidinone-morpholine system in the target compound suggests distinct target selectivity, possibly shifting activity away from anticoagulant pathways.
Thiophene Carboxamide Derivatives with Aromatic Substitutions ()
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Key Differences : Features a 2-nitrophenyl group directly attached to the carboxamide nitrogen, lacking the piperidine-benzyl substitution.
- Crystal Packing : Dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence molecular planarity and solid-state stability. Weak C–H···O/S interactions dominate crystal packing, which may correlate with solubility and bioavailability .
(S)-N-(1-Amino-3-(2,4-Dichlorophenyl)propan-2-yl)-5-(2-(Methylamino)pyrimidin-4-yl)thiophene-2-carboxamide ()
- Key Differences : Incorporates a pyrimidine ring and a dichlorophenyl-propanamine chain.
Comparative Data Table
*Calculated based on molecular formulas.
Research Findings and Implications
- Substituent Effects : The 2-(methylthio)benzyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, whereas polar groups (e.g., sulfamoyl in ) may improve solubility but reduce membrane penetration .
- Stereochemical Sensitivity : The stark activity difference between rivaroxaban enantiomers underscores the need for precise stereochemical control in analogue design .
- Structural Flexibility : Piperidine and pyridine scaffolds offer tunable spatial arrangements for optimizing target engagement, as seen in and .
Biological Activity
The compound 5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- A thiophene ring which is known for its electron-rich properties.
- A piperidine moiety that often contributes to the biological activity of compounds through interactions with various receptors.
- A methylthio group which can enhance lipophilicity and potentially improve the bioavailability of the compound.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, a related class of compounds has shown effective inhibition of viral replication in vitro, with EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) . Such findings suggest that this compound may possess similar antiviral capabilities.
Anticancer Potential
Emerging research indicates that derivatives of thiophene-based compounds can exhibit anticancer activity. For example, a study highlighted that certain thiophene derivatives inhibited cancer cell proliferation with IC50 values in the low micromolar range, indicating potential therapeutic applications in oncology . The specific mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Receptor Binding : The piperidine structure suggests possible interactions with neurotransmitter receptors, which could lead to neuropharmacological effects.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in viral replication and cancer cell metabolism.
- Gene Expression Modulation : Some studies indicate that thiophene derivatives can influence gene expression related to stress response and apoptosis .
Case Studies
Several studies have explored the biological activities of thiophene derivatives:
- Study on Antiviral Activity : A recent investigation found that a thiophene derivative reduced viral load in infected cells by up to 82% at a concentration of 7 μM, demonstrating its potential as an antiviral agent .
- Anticancer Research : Another study reported that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines, with selectivity indices indicating a favorable therapeutic window .
Data Table: Biological Activities and Effects
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions:
Chlorination : Start with thiophene-2-carboxylic acid to introduce the chlorine substituent at the 5-position .
Amide Coupling : React the chlorinated thiophene with a piperidine derivative (e.g., 1-(2-(methylthio)benzyl)piperidin-4-ylmethanamine) using coupling agents like HATU or EDCI in DMF .
Purification : Column chromatography or recrystallization to isolate the final product.
Key intermediates (e.g., piperidine derivatives) often require additional steps, such as reductive amination for benzyl-piperidine linkage formation .
Advanced: How are reaction conditions optimized to improve yield and purity?
Answer:
Critical parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) for coupling reactions to minimize side products .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amide bond formation; non-polar solvents (toluene) aid in intermediate purification .
- Catalysts : Palladium catalysts for Suzuki-Miyaura coupling in structural analogs (e.g., pyridinylmethyl or triazole derivatives) .
- Work-Up : Acid-base extraction to remove unreacted starting materials .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- NMR : H and C NMR verify substituent positions (e.g., methylthio benzyl protons at δ 2.5–3.5 ppm; thiophene signals at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C₁₉H₂₂ClN₂OS₂: 409.08) .
- IR : Amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
Advanced: How can conflicting NMR data from analogs be resolved?
Answer:
Discrepancies may arise from:
- Rotamers : Restricted rotation in amide bonds (e.g., splitting of N-methyl signals in piperidine derivatives) .
- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., aromatic protons).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous assignments .
Basic: How is biological activity assessed in preclinical studies?
Answer:
- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cellular Uptake : Radiolabeled compounds or LC-MS quantify intracellular concentrations .
- SAR Studies : Modify substituents (e.g., methylthio vs. sulfonyl groups) to correlate structure with activity .
Advanced: How do structural analogs affect target selectivity?
Answer:
- Piperidine Modifications : Bulky substituents (e.g., benzyl vs. cyclohexyl) alter binding pocket interactions .
- Thiophene vs. Triazole : Electron-rich thiophene enhances π-π stacking, while triazole improves solubility .
- Data Comparison : Cross-reference IC₅₀ values from analogs with shared substituents (e.g., 2-(methylthio)benzyl group) .
Basic: What are the stability and storage requirements?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene ring .
- Moisture Control : Use desiccants due to hygroscopic amide bonds .
- Solubility : DMSO stock solutions (10 mM) avoid precipitation in aqueous buffers .
Advanced: How is computational modeling used to predict binding modes?
Answer:
- Docking Simulations : Software (AutoDock, Schrödinger) models interactions with receptors (e.g., GPCRs) using crystal structures .
- MD Simulations : Assess binding stability over 100 ns trajectories .
- QSAR : Correlate logP and polar surface area with cellular permeability .
Basic: What challenges arise in reproducing published synthetic protocols?
Answer:
- Intermediate Purity : Trace impurities in benzyl-piperidine derivatives reduce final yield .
- Scale-Up Issues : Exothermic reactions (e.g., chlorination) require controlled addition in large batches .
- Catalyst Lifespan : Palladium catalysts degrade after multiple cycles, requiring replenishment .
Advanced: How to reconcile conflicting bioactivity data in literature?
Answer:
- Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Verification : Confirm compound identity via HRMS for studies reporting divergent IC₅₀ values .
- Meta-Analysis : Compare data across analogs to identify trends (e.g., chlorine position vs. potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
